ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate
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Overview
Description
Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and an ethyl ester group attached to a propanoate moiety. The presence of these functional groups and the fused ring system makes this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may involve the reaction of benzyl hydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to form the triazolopyrimidine ring system. The final step involves the esterification of the propanoate moiety to yield the target compound .
Chemical Reactions Analysis
Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
Scientific Research Applications
Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and binding affinities.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The triazolopyrimidine core is known to interact with nucleophilic sites within the target molecules, influencing their function and activity .
Comparison with Similar Compounds
Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate can be compared with other similar compounds, such as:
7-benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine: This compound shares a similar benzyl and oxo functional group but differs in the ring structure and overall molecular framework.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, presenting structural similarities but differing in the specific ring fusion and functional groups.
The uniqueness of this compound lies in its specific triazolopyrimidine core and the presence of the ethyl ester group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-24-16(23)11(2)20-10-17-14-13(15(20)22)18-19-21(14)9-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDAYKPSJZSFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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